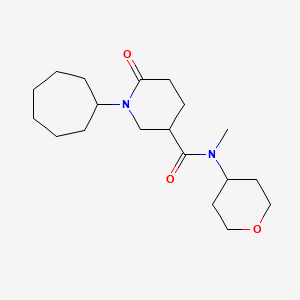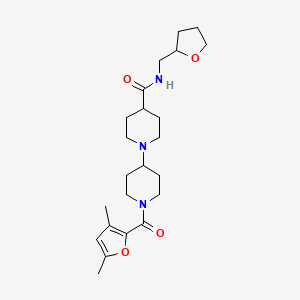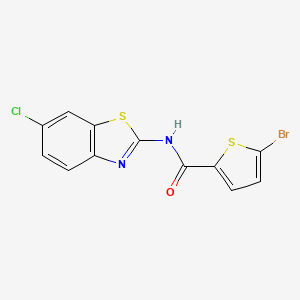![molecular formula C20H25NO2 B6070408 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione (CHP) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHP is a cyclic β-diketone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione in its anti-inflammatory and anti-cancer activities is not fully understood. However, it has been proposed that 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione may inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been shown to possess low toxicity in vitro and in vivo. In animal studies, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been found to reduce inflammation and tumor growth without causing significant side effects. However, further studies are needed to determine the long-term effects of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its ease of synthesis using simple and inexpensive starting materials. 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione is also stable under ambient conditions, making it suitable for long-term storage. However, one limitation of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its low solubility in water, which may limit its use in aqueous solutions.
Direcciones Futuras
Future research on 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione could focus on the development of more efficient and environmentally friendly synthesis methods. Further studies are also needed to fully understand the mechanism of action of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione in its anti-inflammatory and anti-cancer activities. In addition, the potential applications of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione in other fields, such as catalysis and energy storage, could be explored.
Métodos De Síntesis
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been synthesized using different methods, including the reaction of cycloheptanone with phenylhydrazine, followed by the reaction with acetylacetone. Another method involves the reaction of cycloheptanone with phenylhydrazine, followed by the reaction with ethyl acetoacetate. The yield of 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione obtained using these methods ranges from 38% to 85%.
Aplicaciones Científicas De Investigación
2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In materials science, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been used as a building block for the synthesis of organic materials, such as polymers and dendrimers. In analytical chemistry, 2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been used as a chelating agent for the determination of metal ions in environmental samples.
Propiedades
IUPAC Name |
2-(cycloheptyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-12-16(15-8-4-3-5-9-15)13-20(23)18(19)14-21-17-10-6-1-2-7-11-17/h3-5,8-9,14,16-17,22H,1-2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNASKZCGWTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)

![5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6070341.png)
![3-{2-[4-(2-adamantyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6070344.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6070365.png)
![methyl 5-[(isopropylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6070371.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070379.png)
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6070401.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
